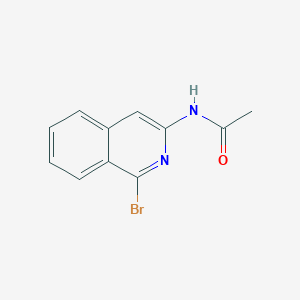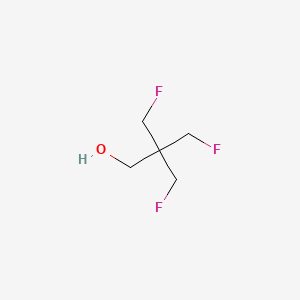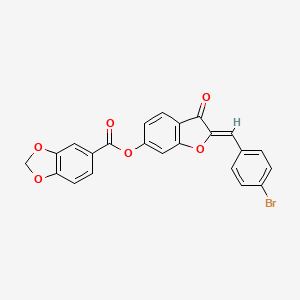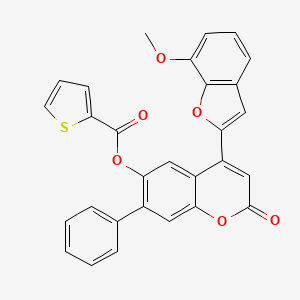
N-(1-bromoisoquinolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-bromoisoquinolin-3-yl)acetamide: is a chemical compound with the molecular formula C11H9BrN2O It is an organic compound that contains a bromine atom attached to an isoquinoline ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-bromoisoquinolin-3-yl)acetamide typically involves the bromination of isoquinoline followed by acylation. One common method includes the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 1-bromoisoquinoline is then reacted with acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(1-bromoisoquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as N-(1-azidoisoquinolin-3-yl)acetamide, N-(1-thioisoquinolin-3-yl)acetamide, or N-(1-alkoxyisoquinolin-3-yl)acetamide can be formed.
Oxidation and Reduction Products: Various oxidized or reduced isoquinoline derivatives.
Scientific Research Applications
Chemistry: N-(1-bromoisoquinolin-3-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and natural product analogs.
Biology: In biological research, this compound can be used to study the effects of isoquinoline derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: this compound and its derivatives may exhibit pharmacological activities, making them candidates for drug development. Research into their potential as anti-cancer, anti-inflammatory, or antimicrobial agents is ongoing.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-bromoisoquinolin-3-yl)acetamide depends on its specific application. In medicinal chemistry, its effects are often related to its interaction with biological targets such as enzymes or receptors. The bromine atom and the isoquinoline ring can facilitate binding to specific molecular targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
- N-(1-chloroisoquinolin-3-yl)acetamide
- N-(1-fluoroisoquinolin-3-yl)acetamide
- N-(1-iodoisoquinolin-3-yl)acetamide
Comparison: N-(1-bromoisoquinolin-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The size and electronegativity of the bromine atom can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
CAS No. |
91062-66-7 |
|---|---|
Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
N-(1-bromoisoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2O/c1-7(15)13-10-6-8-4-2-3-5-9(8)11(12)14-10/h2-6H,1H3,(H,13,14,15) |
InChI Key |
BURHGGPVXWDDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15111173.png)
![6-Tert-butylspiro[2.5]octan-1-amine](/img/structure/B15111176.png)
![2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(4-methylpiperidyl)methyl] benzo[b]furan-3-one](/img/structure/B15111185.png)
![ethyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B15111186.png)

![10-acetyl-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15111202.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B15111204.png)

![3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111223.png)
![1-(2,6-Dimethylpiperidin-1-yl)-3-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy}propan-2-ol](/img/structure/B15111228.png)
![3,5-diphenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111232.png)
![2-{2-[2-(1,3-Dioxoisoindol-2-YL)ethoxy]ethyl}isoindole-1,3-dione](/img/structure/B15111234.png)


